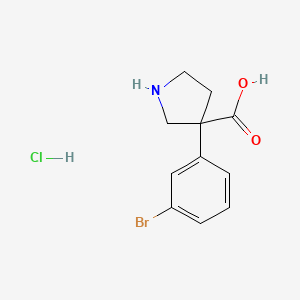
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the molecular weight of 306.59 . It is a white powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H . This indicates the presence of a bromophenyl group and a pyrrolidine ring in the structure. Physical And Chemical Properties Analysis
This compound is a white powder with a molecular weight of 306.59 . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride serves as an important intermediate in various chemical synthesis processes. For example, it has been used in the synthesis of novel carboxylic acid amide compounds, starting from dichloropyridine and involving steps like hydrazining, diethyl maleate, ester-bromination, oxidation, and hydrolysis. These compounds have been characterized for their structures and potential applications (Yang Yun-shang, 2011).
Pharmaceutical Research
This chemical is also relevant in pharmaceutical research, particularly in the synthesis of novel compounds with potential medicinal properties. For example, the synthesis of acyclic pyridine C-nucleosides has been explored, using similar compounds as starting materials. These nucleosides were evaluated against various tumor-cell lines and viruses, although no significant biological activity was found (J. V. Hemel et al., 1994).
Material Science and Catalysis
In material science, similar compounds have been utilized in the synthesis of cyclopalladated and cyclometalated complexes. These complexes have been studied for their structures and luminescent properties and have shown potential applications in catalysis, particularly in one-pot oxidation/Suzuki coupling of aryl chlorides (Chen Xu et al., 2014).
Supramolecular Chemistry
Studies in supramolecular chemistry have investigated the co-crystallization of similar compounds with other molecules. For instance, research on carboxylic acid–pyridine supramolecular heterocatamers in a co-crystal has been conducted to understand the robustness and stability of these molecular structures (P. Sudhakar et al., 2008).
Antimicrobial and Antioxidant Research
Some derivatives of 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid have been synthesized and tested for their antimicrobial and antimycobacterial activities. Compounds like nicotinic acid hydrazide derivatives have shown some promising results in this regard (.. R.V.Sidhaye et al., 2011).
Neuroscience Research
In neuroscience, compounds structurally similar to 3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid; hydrochloride have been explored for their potential in inhibiting cholinesterase enzymes, which is significant in the context of neurodegenerative diseases like Alzheimer's (Hana Pizova et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2.ClH/c12-9-3-1-2-8(6-9)11(10(14)15)4-5-13-7-11;/h1-3,6,13H,4-5,7H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVYTSYNGIPQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)Br)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

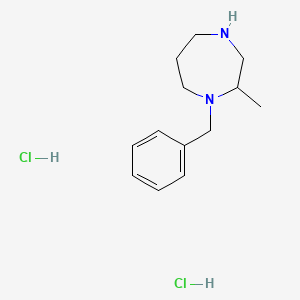
![2-[8-(2,5-Dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]acetamide](/img/structure/B2375875.png)
![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)
![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2375879.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2375880.png)
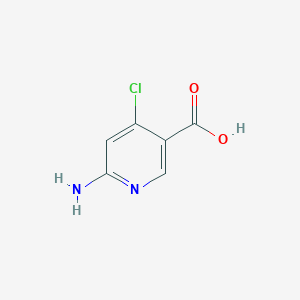
![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)
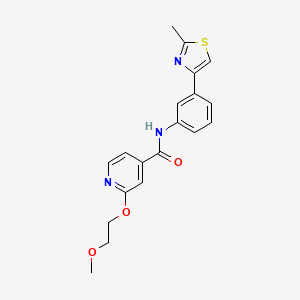
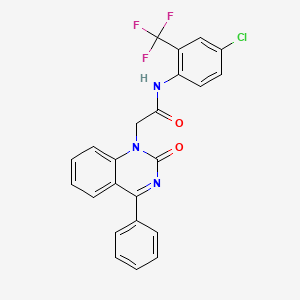
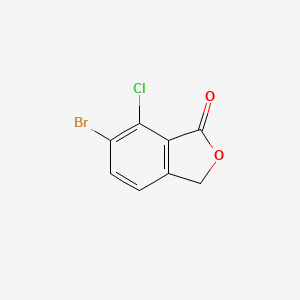
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)
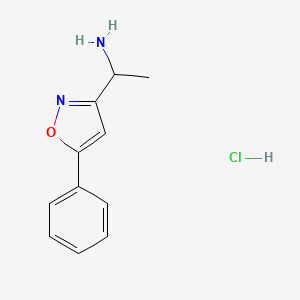
![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)